molecular formula C19H22O3 B6339684 2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid CAS No. 1171923-55-9

2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid

Cat. No. B6339684
CAS RN: 1171923-55-9
M. Wt: 298.4 g/mol
InChI Key: NPRDVHBXTCVOAU-UHFFFAOYSA-N
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Description

The compound is a benzoic acid derivative with a 2,5-dimethylphenyl-propyl group at the 2-position and a methoxy group at the 6-position . Benzoic acid derivatives are widely used in organic synthesis and in the production of pharmaceuticals and other chemicals .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it might involve the coupling of a 2,5-dimethylphenyl-propyl group with a 6-methoxybenzoic acid. This could potentially be achieved through a Suzuki-Miyaura coupling, a common method for forming carbon-carbon bonds .


Molecular Structure Analysis

The compound likely has a planar aromatic benzene ring as the core structure, with the 2,5-dimethylphenyl-propyl and methoxy groups attached. The 2,5-dimethylphenyl-propyl group would add steric bulk and could impact the compound’s reactivity .


Chemical Reactions Analysis

The compound, being a benzoic acid derivative, might undergo reactions typical of carboxylic acids, such as esterification or amide formation. The presence of the aromatic ring could also allow for electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Generally, benzoic acid derivatives are solid at room temperature and have relatively high melting points . The presence of the methoxy group might increase the compound’s solubility in polar solvents .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

The compound is potentially useful in Suzuki–Miyaura cross-coupling reactions, which are pivotal in creating carbon-carbon bonds in organic chemistry. This reaction is known for its mild conditions and tolerance of various functional groups, making it suitable for synthesizing complex organic molecules. The benzoic acid derivative could act as a precursor for organoboron reagents, which are essential for the transmetalation step in these reactions .

Synthesis of Indole Derivatives

Indoles are significant in medicinal chemistry due to their presence in many natural products and pharmaceuticals. The compound could be involved in multicomponent reactions to synthesize indole derivatives. These reactions are valuable for constructing polycyclic structures that are chemically and biomedically relevant .

Optoelectronic Material Development

The benzoic acid derivative could be used in the synthesis and optimization of optoelectronic materials. These materials are crucial for developing devices like organic light-emitting diodes (OLEDs) and solar cells. The compound’s structural features might influence the electronic properties of the synthesized materials .

Regiocontrolled Synthesis of Imidazoles

Imidazoles are a class of heterocycles that find applications in pharmaceuticals, agrochemicals, and dyes. The compound could be utilized in the regiocontrolled synthesis of substituted imidazoles, which is essential for ensuring the desired properties and biological activities of the final product .

Computational Chemistry and Docking Studies

In computational chemistry, the compound could be used for docking studies to predict its interaction with biological targets. Such studies are fundamental in drug design and discovery, helping to understand the binding affinities and modes of action of potential drug candidates .

Safety and Hazards

As with any chemical compound, handling “2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid” would require appropriate safety precautions. While specific safety data isn’t available for this compound, benzoic acid and its derivatives can cause skin and eye irritation, and inhalation or ingestion can be harmful .

properties

IUPAC Name

2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-13-10-11-14(2)16(12-13)8-4-6-15-7-5-9-17(22-3)18(15)19(20)21/h5,7,9-12H,4,6,8H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRDVHBXTCVOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCCC2=C(C(=CC=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid

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